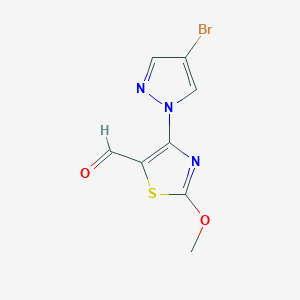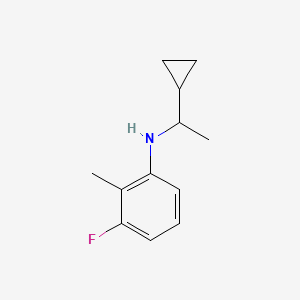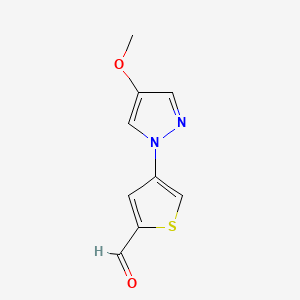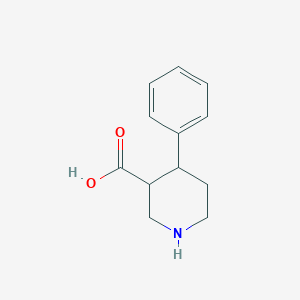
4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features a unique combination of pyrazole, thiazole, and aldehyde functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Synthesis of 2-Methoxy-1,3-thiazole: This intermediate can be synthesized through the reaction of methoxyamine with a suitable thioamide under acidic conditions.
Coupling Reaction: The final step involves coupling the 4-bromo-1H-pyrazole with 2-methoxy-1,3-thiazole-5-carbaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.
Oxidation Products: The major product is the corresponding carboxylic acid.
Reduction Products: The major product is the corresponding alcohol.
Applications De Recherche Scientifique
4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including inhibitors and modulators of various biological targets.
Biological Studies: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Chemical Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiazole rings can participate in hydrogen bonding and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of the target compound, known for its use in various pharmaceutical applications.
2-(4-Bromo-1H-pyrazol-1-yl)aniline: Another pyrazole derivative with potential biological activities.
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline: A related compound with similar structural features and applications.
Uniqueness
4-(4-Bromo-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is unique due to the combination of pyrazole, thiazole, and aldehyde functionalities in a single molecule. This unique structure allows it to interact with a diverse range of biological targets and participate in various chemical reactions, making it a valuable compound in medicinal chemistry and chemical biology research.
Propriétés
Formule moléculaire |
C8H6BrN3O2S |
|---|---|
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
4-(4-bromopyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6BrN3O2S/c1-14-8-11-7(6(4-13)15-8)12-3-5(9)2-10-12/h2-4H,1H3 |
Clé InChI |
VJRHZQLYFHJRRW-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(S1)C=O)N2C=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B15272133.png)





![7-[(6-Chloropyridin-3-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B15272168.png)

amine](/img/structure/B15272182.png)



![7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272204.png)
![2-[2-(Methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15272220.png)
